Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-
Overview
Description
Behaviourally inactive atypical cannabinoid; High Quality Biochemicals for Research Uses
Biological Activity
Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl (CAS Number: 78216-32-7) is a compound belonging to the resorcinol family, characterized by its unique structural features that include a pentyl group and a menthene moiety. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl is , with a molecular weight of approximately 314.46 g/mol. The structure can be represented as follows:
Antioxidant Activity
Research indicates that resorcinol derivatives exhibit significant antioxidant properties. A study conducted by Kaur et al. (2020) demonstrated that compounds similar to Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl showed considerable free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against various pathogens. In vitro studies have shown that Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl possesses antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Anti-inflammatory Effects
Inflammation is a critical factor in numerous chronic diseases. Preliminary studies suggest that Resorcinol derivatives may modulate inflammatory pathways. In a controlled experiment, the compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Case Study 1: Antioxidant Activity Assessment
A comparative study involving various resorcinol derivatives highlighted that Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl exhibited superior antioxidant activity compared to both natural antioxidants like ascorbic acid and synthetic antioxidants like BHT. The study utilized DPPH and ABTS assays to quantify the scavenging capabilities .
Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
---|---|---|
Resorcinol Derivative | 85 | 90 |
Ascorbic Acid | 75 | 80 |
Butylated Hydroxytoluene (BHT) | 70 | 72 |
Case Study 2: Antibacterial Efficacy
In a study assessing the antibacterial properties of various compounds, Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl was tested against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus and E. coli.
Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 50 |
Pseudomonas aeruginosa | Not effective |
Properties
IUPAC Name |
4-[(1S,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEZXUNAYVCODW-OALUTQOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)[C@H]2C=C(CC[C@H]2C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228861 | |
Record name | (1S-cis)-4-[3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-Benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80228861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78216-32-7 | |
Record name | 1,3-Benzenediol, 4-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-, (1S-cis)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78216-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-3,4-p-Menthadien-(1,8)-yl)olivetol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078216327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S-cis)-4-[3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-Benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80228861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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